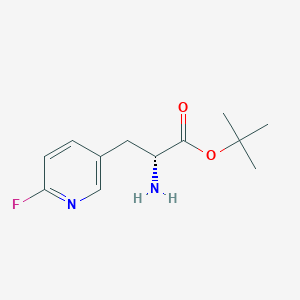
2-(tert-Butyl)-4-chloro-6-iodoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-chloro-6-iodoquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-6-iodoquinazoline can be achieved through a multi-step process involving the introduction of the tert-butyl, chloro, and iodo groups into the quinazoline ring. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro group can be introduced by treating the intermediate with thionyl chloride or phosphorus pentachloride.
Iodination: The iodo group can be introduced using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-4-chloro-6-iodoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
Substitution: Formation of substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Coupling: Formation of biaryl or alkynyl-quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-chloro-6-iodoquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4-chloro-6-iodoquinazoline involves its interaction with specific molecular targets such as kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyl)-4-chloroquinazoline
- 2-(tert-Butyl)-6-iodoquinazoline
- 4-Chloro-6-iodoquinazoline
Uniqueness
2-(tert-Butyl)-4-chloro-6-iodoquinazoline is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity and potential for diverse chemical modifications. The tert-butyl group adds steric bulk, influencing the compound’s interaction with biological targets and enhancing its stability.
Eigenschaften
Molekularformel |
C12H12ClIN2 |
|---|---|
Molekulargewicht |
346.59 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-6-iodoquinazoline |
InChI |
InChI=1S/C12H12ClIN2/c1-12(2,3)11-15-9-5-4-7(14)6-8(9)10(13)16-11/h4-6H,1-3H3 |
InChI-Schlüssel |
KRKILLHMSNUGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)I)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



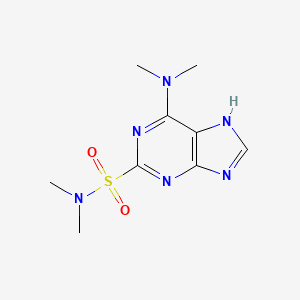

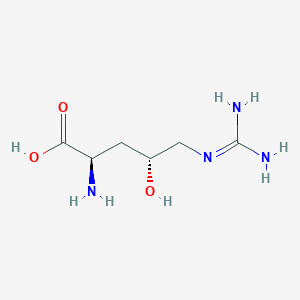
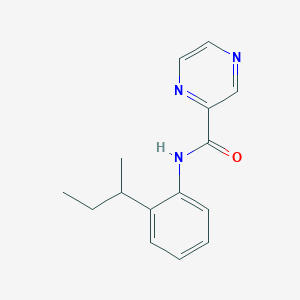
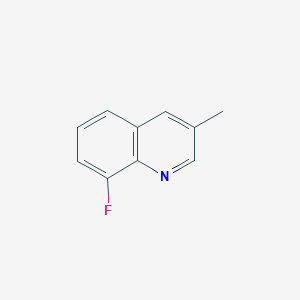
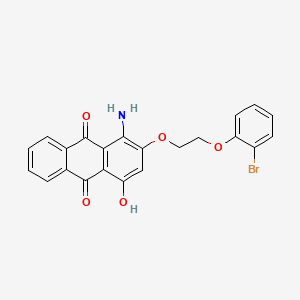
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
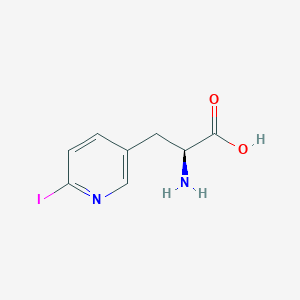
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)

![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
